REACTION_CXSMILES
|
CO.[C:3]1([C:9]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[O:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[CH2:23](O)/[CH:24]=[CH:25]\[CH2:26][OH:27]>>[C:11]([C:9]1([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[O:27][CH2:26][CH:25]=[CH:24][CH2:23][O:10]1)(=[O:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
60.8 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
107.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/CO)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was initially stirred until room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling to a temperature below 10° C
|
Type
|
STIRRING
|
Details
|
it was stirred for 2 hours at 50° C
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
were distilled off at 10 torr and 50° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 3 hours at from 60° to 65° C. under normal pressure, 15 g of potassium carbonate and 200 ml of isopropanol
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the reaction product was precipitated by the dropwise addition of 100 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1(OCC=CCO1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |